molecular formula C16H16N2O B1454249 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine CAS No. 1095600-69-3

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine

Cat. No.: B1454249
CAS No.: 1095600-69-3
M. Wt: 252.31 g/mol
InChI Key: GDZXINMTFIJORQ-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-1H-indol-6-amine (CAS 1095600-69-3) is a high-purity chemical compound offered for research and development purposes. This molecule, with a molecular formula of C 16 H 16 N 2 O and a molecular weight of 252.31 g/mol, is part of the indole-amine chemical class, a group of significant interest in medicinal and synthetic chemistry . The primary research applications for this compound are as a key synthetic intermediate or building block. Researchers utilize such compounds in the exploration and development of novel pharmacologically active molecules. Its specific molecular structure, featuring an indole core linked to a 3-methoxybenzyl group, makes it a valuable precursor in the synthesis of more complex compounds for high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use. Product Identifiers: CAS Number: 1095600-69-3 . MDL Number: MFCD12665076 . Purity: Available with a purity of 95% or higher . Storage: Store at room temperature .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-19-15-4-2-3-12(9-15)11-18-8-7-13-5-6-14(17)10-16(13)18/h2-10H,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZXINMTFIJORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination via Nitrostyrene Intermediate

A novel two-step method for preparing free aminoindoles involves the reaction of indoles with nitrostyrene derivatives in the presence of phosphorous acid, generating spiro[indole-3,5'-isoxazoles] intermediates. These intermediates are then converted to aminoindoles by treatment with hydrazine hydrate under microwave heating (200 °C, 15 min). This approach avoids protection-deprotection steps and provides good to excellent yields of aminated indoles.

  • Reaction Conditions:

    • Indole derivative + (E)-(2-nitrovinyl)benzene
    • Phosphorous acid and formic acid as reagents
    • Room temperature stirring for 2 hours
    • Isolation of spirocyclic isoxazole intermediate
    • Microwave-assisted reaction with hydrazine hydrate
  • Advantages:

    • Straightforward synthesis of unprotected aminoindoles
    • Good yields (up to 90%)
    • Avoids multistep protection strategies

This method can be adapted for 6-amino substitution by using appropriately substituted indoles or nitrostyrene derivatives.

Alternative Amination via Hydrazone Intermediates

Another approach involves the formation of hydrazone intermediates from indole-3-carboxaldehydes and isothiosemicarbazide derivatives, followed by reaction with amines under microwave conditions to yield aminated indole derivatives. This can be tailored for 6-amino substitution by starting with 6-substituted indole-3-carboxaldehydes.

N-Alkylation with 3-Methoxybenzyl Group

N-alkylation of indoles is commonly achieved by reacting the indole nitrogen with benzyl halides or benzyl alcohol derivatives under basic conditions.

Reductive Amination Using 3-Methoxybenzaldehyde

A tandem synthesis involving benzylamines and 4-methoxybenzaldehyde catalyzed by iridium complexes under mild conditions (100 °C, 16 h) in methanol has been reported for the preparation of N-benzylated amines. This method can be adapted for the 3-methoxybenzyl group by using 3-methoxybenzaldehyde and the corresponding indole amine.

  • Reaction Conditions:

    • Amine (indol-6-amine) + 3-methoxybenzaldehyde
    • Iridium catalyst (0.2 mol%)
    • Caesium carbonate base (20 mol%)
    • Methanol solvent
    • 100 °C for 16 hours
    • Purification by column chromatography
  • Advantages:

    • Mild reaction conditions
    • High selectivity for N-alkylation
    • Good yields and purity

Summary of Preparation Methods

Step Method Description Key Reagents/Conditions Yield / Notes
1. Amination at 6-position Reaction of substituted indole with nitrostyrene and phosphorous acid; microwave-assisted hydrazine treatment Indole, (E)-(2-nitrovinyl)benzene, phosphorous acid, hydrazine hydrate, microwave heating at 200 °C for 15 min Up to 90% yield; avoids protection steps
2. Amination via hydrazone intermediate Indole-3-carboxaldehyde + isothiosemicarbazide, followed by amine reaction under microwave Indole-3-carboxaldehyde, isothiosemicarbazide hydrobromide, amines, microwave heating at 160 °C Microwave-assisted, adaptable for various substitutions
3. N-Alkylation via reductive amination Indol-6-amine + 3-methoxybenzaldehyde with iridium catalyst and base in methanol Iridium catalyst (0.2 mol%), Cs2CO3 (20 mol%), methanol, 100 °C, 16 h High selectivity and yield, mild conditions

Detailed Research Findings

  • The two-step amination method using nitrostyrene and hydrazine hydrate is efficient for synthesizing free aminoindoles without requiring protection of amino groups, which simplifies purification and improves overall yield.

  • Microwave-assisted synthesis accelerates reaction rates and improves yields in the amination and hydrazone formation steps, offering a practical advantage for scale-up and reproducibility.

  • The reductive amination approach employing iridium catalysis allows for selective N-alkylation of the indole nitrogen with 3-methoxybenzyl groups under relatively mild conditions, minimizing side reactions and decomposition.

  • Purification is typically achieved by column chromatography using ethyl acetate/hexane mixtures, ensuring high purity (>95%) as confirmed by NMR and HRMS analyses.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated indole compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that compounds with indole structures can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. Indole derivatives are known for their influence on serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), potentially offering therapeutic benefits in mood disorders.

Pharmacological Applications

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of indole derivatives, including this compound. The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance.

Anti-inflammatory Effects

Inflammation is a common underlying factor in various diseases, including autoimmune disorders and chronic inflammatory conditions. Research indicates that this indole derivative may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby providing a basis for further investigation into its therapeutic use in inflammatory diseases.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

In material science, compounds like this compound are being explored for their potential use in organic light-emitting diodes (OLEDs). The unique electronic properties of indole derivatives make them suitable candidates for developing efficient light-emitting materials. Studies have reported promising results regarding their photophysical properties, which could enhance the performance of OLED devices.

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various indole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values demonstrating potent activity compared to standard chemotherapeutic agents.

Case Study 2: Neuropharmacology

In another study focusing on neuropharmacological applications, researchers assessed the effect of this compound on serotonin receptor binding affinity. The findings revealed that it exhibited selective binding to the 5-HT2A receptor subtype, which is implicated in mood regulation and psychotropic effects.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings and Analysis

Substituent Position and Electronic Effects
  • 3-Methoxy vs. 4-Methoxybenzyl: The target compound’s 3-methoxybenzyl group introduces steric and electronic differences compared to the 4-methoxy analog .
  • C5 vs. C6 Amine : 1-Methyl-1H-indol-5-amine shows how amine positioning alters electronic distribution. The C5 amine may reduce aromaticity compared to the C6 position, impacting reactivity.
Ring Modifications
  • Heterocyclic Additions : The sulfonyl-oxazole group in 1-[(3,5-dimethyl-1,2-oxazole-4-yl)sulfonyl]-2,3-dihydro-1H-indol-6-amine introduces polarity and hydrogen-bonding capacity, likely influencing pharmacokinetics.
Functional Group Variations
  • Fluorine and Dimethylamine : [(6-Fluoro-1H-indol-3-yl)methyl]dimethylamine incorporates fluorine for electronegativity and a dimethylamine group for basicity, which may enhance blood-brain barrier penetration compared to the target compound.
  • Simplified Scaffolds: 6-Aminoindole , lacking substitutions, serves as a foundational structure for studying substitution effects on bioactivity.

Biological Activity

1-[(3-Methoxyphenyl)methyl]-1H-indol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and neuroprotective applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features an indole core substituted with a methoxyphenyl group. Its chemical formula is C_{16}H_{16}N_2O, and it possesses properties that may enhance its bioactivity, such as lipophilicity and the ability to penetrate cellular membranes.

Antiviral Activity

Research indicates that indole-based compounds can exhibit significant antiviral properties. For instance, studies have shown that certain indole derivatives can inhibit HIV-1 fusion by targeting the hydrophobic pocket of the gp41 protein. The binding affinities of these compounds are crucial for their efficacy, with some derivatives demonstrating EC50 values in the low micromolar range (0.2 - 1 μM) against viral replication and cell-cell fusion assays .

Table 1: Summary of Antiviral Activity of Indole Derivatives

CompoundBinding Affinity (μM)EC50 (μM) CCFEC50 (μM) VCF
6j0.60.20.5
1a1.00.50.9
14g<1<0.5<0.7

Neuroprotective Effects

Indole derivatives have also been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Recent studies have highlighted the multifunctional potential of indole compounds in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in AD therapy .

Table 2: AChE and BChE Inhibition Activity

CompoundAChE IC50 (μM)BChE IC50 (μM)Selectivity Index
3c0.52.55
3d0.73.04.29
3n0.42.05

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of indole derivatives. Modifications to the indole scaffold, such as substituting different aromatic groups or altering the position of methoxy groups, can significantly impact binding affinity and biological efficacy . For instance, increasing polarity through specific substitutions has been shown to enhance binding interactions with target proteins.

Case Studies

Several case studies illustrate the biological potential of indole derivatives:

  • HIV-1 Fusion Inhibition : A study demonstrated that specific modifications to the indole structure led to enhanced inhibitory effects against HIV-1 fusion, with some compounds achieving submicromolar activity .
  • Neuroprotection : Another investigation focused on a series of indole compounds that exhibited promising AChE inhibition alongside antioxidant properties, suggesting potential utility in treating oxidative stress-related neurodegeneration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, indole derivatives are often alkylated at the N1 position using a 3-methoxybenzyl halide under inert conditions (e.g., N2 atmosphere). Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalytic bases like K2CO3 . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H NMR (δ ~3.68 ppm for methoxy groups, δ ~4.48 ppm for methylene bridges) are critical .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant protocols:

  • Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to avoid inhalation or dermal exposure .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Separate from oxidizing agents due to potential reactivity of the indole amine group .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.12–7.12 ppm for indole and methoxyphenyl rings) and methoxy/methylene signals .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Monitor [M+H]+ ions (expected m/z ~279.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, exposure times). For example:

  • Dose-Response Curves : Validate IC50 values across multiple replicates to identify outliers.
  • Target Specificity : Use siRNA knockdown or receptor antagonists (e.g., 5-HT3 receptor blockers) to confirm mechanism-of-action .
  • Data Harmonization : Apply meta-analysis tools to reconcile differences in potency or efficacy reported in pharmacological studies .

Q. What experimental strategies are used to study the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [3H]-GR65630 for 5-HT3 receptor affinity studies. Measure displacement curves to calculate Ki values .
  • Molecular Dynamics Simulations : Model the methoxyphenyl-indole scaffold’s docking into receptor pockets (e.g., 5-HT3R) using software like AutoDock Vina. Validate with mutagenesis studies (e.g., Trp183Ala mutations in 5-HT3R) .
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells to assess ion channel modulation .

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Liver Microsomes : Incubate the compound with rat/human microsomes (1 mg/mL protein) and NADPH. Monitor depletion over time via LC-MS to calculate t1/2 .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic pathways and potential drug-drug interactions .
  • In Vivo Pharmacokinetics : Administer intravenously/orally to rodents. Collect plasma at intervals (0–24h) and quantify via LC-MS/MS. Calculate bioavailability (F%) and clearance (Cl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine
Reactant of Route 2
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1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.